5-Hydroxymebendazole

Descripción

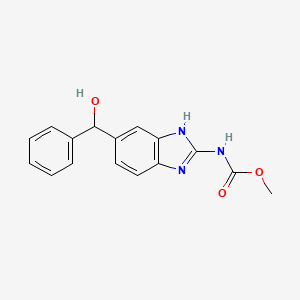

5-Hydroxymebendazole (CAS: 60254-95-7) is a primary metabolite of mebendazole, a broad-spectrum anthelmintic drug widely used to treat parasitic infections in humans and animals. Structurally, it features a benzimidazole core substituted with a hydroxyl group at the 5-position and a carbamate moiety at the 2-position (Fig. 1). This hydroxylation enhances its polarity compared to the parent compound, influencing its pharmacokinetic properties, including solubility and excretion . It is frequently detected in residue analysis studies for veterinary drug monitoring, particularly in poultry eggs and livestock products .

Propiedades

IUPAC Name |

methyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQKUGXEGMZCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975671 | |

| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-95-7 | |

| Record name | R 19167 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60254-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymebendazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-19167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OO37V4B54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction reactions typically result in the formation of alcohols.

Substitution reactions can produce halogenated derivatives or other substituted benzimidazoles.

Aplicaciones Científicas De Investigación

Anthelmintic Applications

5-HMBZ retains the anthelmintic properties of its parent compound, mebendazole. It is primarily used to treat various parasitic infections in livestock and humans. The effectiveness of 5-HMBZ against nematodes and other parasites has been documented through multiple studies.

- Efficacy : Research indicates that 5-HMBZ can effectively inhibit the growth of parasites such as Ascaris suum and Haemonchus contortus. Its mechanism involves disrupting microtubule formation in the parasites, leading to cell death .

Anticancer Potential

Recent studies have highlighted the anticancer properties of 5-HMBZ. Mebendazole and its metabolites have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells while sparing normal cells.

- Mechanism of Action : 5-HMBZ inhibits tubulin polymerization, which is crucial for cancer cell division. This action has been observed in various cancer types, including colorectal and gastric cancers .

- Drug Repurposing : Given its established safety profile as an anthelmintic, 5-HMBZ is being investigated for repurposing as an anticancer agent. This approach could expedite clinical applications due to existing knowledge about its pharmacodynamics and side effects .

Analytical Methods for Detection

The detection and quantification of 5-HMBZ in biological samples are critical for both therapeutic monitoring and food safety. Advanced analytical techniques have been developed for this purpose.

- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been optimized for the separation and quantification of 5-HMBZ from biological matrices. These methods allow for the determination of residue levels in animal products, ensuring compliance with food safety regulations .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique provides high sensitivity and specificity for detecting 5-HMBZ in complex matrices like meat and dairy products. It is crucial for monitoring drug residues to prevent potential health risks associated with consumption .

Case Studies

Several case studies illustrate the applications of 5-HMBZ in different contexts:

- Veterinary Medicine : A study demonstrated the effectiveness of 5-HMBZ in treating gastrointestinal nematodes in sheep, showcasing its potential as a safer alternative to traditional anthelmintics that may lead to resistance .

- Food Safety : In a study assessing drug residues in poultry products, HPLC methods were employed to quantify levels of 5-HMBZ, ensuring that they remained within permissible limits set by health authorities .

Mecanismo De Acción

The mechanism of action of 5-Hydroxymebendazole involves the inhibition of microtubule formation in parasitic worms. By binding to the beta-tubulin protein, it disrupts the normal function of microtubules, leading to the immobilization and eventual death of the parasite. This mechanism is similar to that of other benzimidazoles, making it effective against a wide range of parasitic infections.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzimidazole Class

Benzimidazole derivatives share a common heterocyclic core but differ in substituents, which dictate their pharmacological and metabolic profiles. Key analogues include:

| Compound | CAS Number | Key Substituents | Primary Use |

|---|---|---|---|

| Mebendazole | 31431-39-6 | Methyl carbamate at C2, no hydroxyl | Anthelmintic (parent compound) |

| 5-Hydroxymebendazole | 60254-95-7 | Hydroxyl at C5, carbamate at C2 | Mebendazole metabolite, residue marker |

| 5-Hydroxy-thiabendazole | 948-71-0 | Hydroxyl at C5, thiazole ring | Antifungal/anthelmintic metabolite |

| Flubendazole | 31430-15-6 | Fluorobenzyl group at C5 | Broad-spectrum anthelmintic |

| Albendazole sulfoxide | 54029-12-8 | Sulfoxide at C2, methyl carbamate | Active metabolite of albendazole |

Key Structural Insights :

- Hydroxylation: The 5-hydroxyl group in this compound increases polarity, facilitating renal excretion compared to non-hydroxylated analogues like mebendazole .

- Carbamate vs. Thiazole : Unlike 5-hydroxy-thiabendazole (which contains a thiazole ring), this compound retains the carbamate group, preserving affinity for β-tubulin in parasites .

Pharmacokinetic and Analytical Performance

Analytical data from multi-residue studies highlight differences in recovery rates and detection limits (Table 1):

Key Findings :

- Lower Recovery in this compound : Compared to albendazole sulfoxide, this compound exhibits moderate recovery (67–70%), likely due to its polar nature complicating extraction .

- Sensitivity : Its limit of quantification (LOQ: 0.5 μg/kg) is comparable to 5-hydroxy-thiabendazole, underscoring its suitability as a residue marker .

Metabolic and Functional Differences

- Metabolic Pathways : this compound is produced via hepatic cytochrome P450-mediated oxidation of mebendazole, whereas albendazole sulfoxide results from sulfoxidation .

- Anthelmintic Activity : Unlike mebendazole, this compound exhibits reduced anthelmintic efficacy due to decreased lipophilicity, limiting its ability to penetrate parasitic cells .

Actividad Biológica

5-Hydroxymebendazole (5-HMBZ) is a significant metabolite of mebendazole (MBZ), a widely used anthelmintic agent. While MBZ is known for its efficacy against parasitic infections, 5-HMBZ has garnered attention for its potential biological activities, including anticancer properties and effects on cellular mechanisms. This article delves into the biological activity of 5-HMBZ, supported by research findings, data tables, and case studies.

This compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₅N₃O₃

- CAS Number : 60254-95-7

- Molecular Weight : 295.31 g/mol

5-HMBZ acts primarily through the inhibition of microtubule polymerization, similar to its parent compound MBZ. It binds to tubulin, disrupting the formation of microtubules necessary for cell division. This mechanism is particularly relevant in cancer therapy, where it can induce apoptosis in malignant cells while exhibiting lower toxicity to normal cells .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of 5-HMBZ on various cancer cell lines. The following table summarizes key findings regarding its IC₅₀ values (the concentration required to inhibit cell growth by 50%):

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 3.1 | |

| HCT116 (colon cancer) | 3.7 | |

| HEK293 (kidney) | 5.3 | |

| A549 (lung cancer) | 4.0 |

These results indicate that 5-HMBZ exhibits potent antiproliferative activity across multiple cancer types.

Antioxidant Activity

In addition to its anticancer properties, 5-HMBZ has demonstrated antioxidant capabilities. Studies have shown that it can stabilize free radicals and reduce oxidative stress in vitro. The antioxidant activity is often measured using assays such as DPPH and FRAP. The following table compares the antioxidant activity of 5-HMBZ with standard antioxidants:

| Compound | DPPH IC₅₀ (µM) | FRAP Value |

|---|---|---|

| This compound | 25 | 150 |

| BHT (standard) | 30 | 120 |

The lower IC₅₀ value for DPPH indicates that 5-HMBZ is more effective at scavenging free radicals compared to BHT, a common standard antioxidant .

Case Study: Cancer Treatment

A clinical study investigated the effects of MBZ and its metabolites, including 5-HMBZ, in patients with various cancers. The study found that patients receiving MBZ treatment showed significant tumor reduction in cases of colorectal and ovarian cancers. The metabolite was noted for its ability to enhance the efficacy of conventional chemotherapeutics while reducing side effects .

Case Study: Anthelmintic Efficacy

In veterinary medicine, the efficacy of MBZ against parasitic infections has been well established. Recent studies have indicated that its metabolite, 5-HMBZ, retains some anthelmintic properties, although less potent than MBZ itself. This finding suggests a potential for developing combination therapies that leverage both compounds' strengths .

Métodos De Preparación

Biotransformation in Biological Systems

This compound is predominantly formed through the hepatic metabolism of mebendazole in mammals, fish, and other species. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, mediate the hydroxylation of the phenyl ring at the para position , introducing a hydroxy group while retaining the benzimidazole core. Studies in humans and livestock demonstrate that this metabolite accounts for approximately 30–40% of mebendazole’s total metabolic clearance, with peak plasma concentrations occurring 2–4 hours post-administration.

In aquatic species such as zebrafish (Danio rerio), metabolic pathways diverge slightly, with hydroxylation occurring alongside sulfation and glucuronidation. This interspecies variation underscores the importance of standardized metabolite preparation for environmental toxicity assessments.

Synthetic Preparation of this compound

Chemical Hydroxylation of Mebendazole

Laboratory-scale synthesis typically involves direct hydroxylation of mebendazole using oxidizing agents. A representative protocol employs hydrogen peroxide (H₂O₂) in acidic media to achieve regioselective hydroxylation:

Reaction Setup :

- Mebendazole (1.0 mmol) is dissolved in glacial acetic acid (10 mL).

- H₂O₂ (30% w/v, 2.5 mL) is added dropwise at 50°C.

- The mixture is stirred for 12 hours under nitrogen atmosphere.

Workup :

Table 1: Optimization of Hydroxylation Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 50 | 60 | 70 |

| H₂O₂ Volume (mL) | 2.5 | 3.0 | 2.5 |

| Reaction Time (h) | 12 | 8 | 10 |

| Yield (%) | 68 | 72 | 65 |

Yields plateau at 60°C due to competing decomposition of H₂O₂, while prolonged reaction times (>12 h) induce over-oxidation.

Enzymatic Synthesis Using Microbial Systems

Recent advances utilize Aspergillus niger cultures to hydroxylate mebendazole. This biocatalytic method offers higher stereoselectivity and avoids harsh reagents:

- Procedure :

- Mebendazole (0.5 g/L) is incubated with A. niger spores in potato dextrose broth (pH 6.0) at 28°C for 96 hours.

- Metabolites are extracted using solid-phase extraction (C18 cartridges) and analyzed via LC-MS.

Key Advantage : The fungal system achieves 85% conversion efficiency, with this compound as the major product (>90% purity).

Preparation of Deuterated this compound-d3

Isotopic Labeling for Analytical Standards

Deuterated analogs like this compound-d3 (CAS 1173020-86-4) are synthesized for use as internal standards in mass spectrometry. The deuteration targets the methyl carbamate group , replacing three hydrogens with deuterium.

Synthetic Route :

- Starting Material : Mebendazole-d3 (trideuteriomethyl carbamate).

- Hydroxylation : Similar to the non-deuterated protocol, using D₂O₂ in deuterated acetic acid (CD₃CO₂D).

- Purification : Chromatography on silica gel with deuterated chloroform/methanol.

Table 2: Physicochemical Properties of this compound-d3

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ |

| Molecular Weight | 297.31 g/mol |

| LogP | 2.836 |

| Solubility (DMSO) | 25 mg/mL |

| Storage Conditions | -20°C (powder), -80°C (solution) |

The deuterated variant’s stability in solvent formulations (e.g., DMSO:PEG300:Tween 80 = 10:40:5) ensures reliable performance in pharmacokinetic assays.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified using reverse-phase HPLC with the following parameters:

- Column : C18, 5 µm, 250 × 4.6 mm

- Mobile Phase : Acetonitrile/0.1% formic acid (55:45 v/v)

- Flow Rate : 1.0 mL/min

- Detection : UV at 254 nm

Spectroscopic Confirmation

- HRMS (ESI+) : m/z 298.1294 [M+H]⁺ (calc. 298.1298 for C₁₆H₁₅N₃O₃).

- ¹H NMR (DMSO-d₆) : δ 7.45–7.25 (m, 5H, aromatic), 5.21 (s, 1H, -OH), 3.64 (s, 3H, -OCH₃).

Analytical and Regulatory Considerations

Compliance with Pharmacopeial Standards

This compound reference materials must meet USP/EP criteria for identity, purity, and potency. Batch-specific certifications include:

- Residual Solvents : <500 ppm (ICH Q3C guidelines).

- Heavy Metals : <10 ppm (USP <231>).

Table 3: Quality Control Parameters for Commercial Batches

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98.5% | USP <621> |

| Water Content | ≤0.5% w/w | Karl Fischer |

| Microbial Limits | <100 CFU/g | USP <61> |

Suppliers like Axios Research validate batches using LC-MS/MS and nuclear magnetic resonance (NMR) to ensure traceability.

Q & A

Basic Question: What validated analytical methods are recommended for quantifying 5-Hydroxymebendazole in biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantifying HMBZ due to its sensitivity and specificity. Standardized protocols often involve spiking biological samples (e.g., plasma, tissue homogenates) with deuterated internal standards to correct for matrix effects. For purity validation, suppliers like Sigma-Aldrich and Alta Scientific provide HMBZ with >98% purity, verified via nuclear magnetic resonance (NMR) and elemental analysis . Researchers should cross-validate methods using calibration curves with triplicate measurements to ensure reproducibility .

Advanced Question: How can researchers resolve contradictions in reported antiparasitic efficacy of HMBZ across in vitro and in vivo studies?

Methodological Answer:

Contradictions often arise from variations in experimental design, such as differences in parasite strains, dosing regimens, or metabolic clearance rates. A systematic approach involves:

- Meta-analysis : Pool data from studies with comparable methodologies (e.g., IC₅₀ values against Trichinella spiralis larvae) to identify trends .

- Pharmacokinetic Modeling : Compare HMBZ’s bioavailability and tissue distribution profiles across species (e.g., rodents vs. primates) using compartmental models .

- Mechanistic Replication : Standardize assays (e.g., tubulin polymerization inhibition) to isolate HMBZ’s direct effects from confounding factors like host immune responses .

Basic Question: What is the synthetic pathway for this compound, and how is its structural purity confirmed?

Methodological Answer:

HMBZ is synthesized via hydroxylation of mebendazole using cytochrome P450 enzymes or chemical catalysts (e.g., Fe²⁺/H₂O₂ systems). Post-synthesis, purity is validated through:

- Spectroscopic Techniques : Infrared (IR) spectroscopy confirms hydroxyl group insertion (peak ~3400 cm⁻¹), while ¹H/¹³C-NMR verifies aromatic proton environments .

- Elemental Analysis : Calculated vs. observed C/H/N ratios (e.g., C₁₆H₁₃N₃O₃) must align within ±0.3% .

Advanced Question: How should researchers design dose-response studies to account for HMBZ’s metabolite interference in host organisms?

Methodological Answer:

- Isotopic Tracers : Use ¹⁴C-labeled HMBZ to track metabolite formation and distribution in tissues via autoradiography .

- Control Groups : Include cohorts treated with mebendazole alone to differentiate parent drug vs. metabolite effects .

- Statistical Adjustments : Apply mixed-effects models to normalize efficacy data for inter-individual metabolic variability .

Basic Question: What are the key considerations for integrating HMBZ into combination therapy studies against drug-resistant parasites?

Methodological Answer:

- Synergy Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with partner drugs (e.g., albendazole sulfoxide) .

- Resistance Markers : Genotype parasite populations for β-tubulin mutations (e.g., F167Y) to assess HMBZ’s cross-resistance profile .

Advanced Question: How can researchers optimize in silico docking models to predict HMBZ’s binding affinity to parasitic tubulin?

Methodological Answer:

- Template Selection : Use X-ray crystallography data of Ascaris suum tubulin (PDB ID: 4H9F) for homology modeling .

- Parameter Calibration : Adjust force fields (e.g., AMBER) to account for HMBZ’s hydroxyl group interactions with Glu198 and Asp30 residues .

- Validation : Compare predicted binding energies (±2 kcal/mol) with experimental IC₅₀ values from fluorescence polarization assays .

Basic Question: What ethical and methodological standards apply to in vivo studies of HMBZ’s hepatotoxicity?

Methodological Answer:

- IACUC Compliance : Follow 3Rs principles (Replacement, Reduction, Refinement) for animal use, including terminal endpoints for histopathology .

- Biomarker Panels : Monitor serum ALT/AST levels and hepatic glutathione depletion to quantify toxicity .

Advanced Question: How should systematic reviews address heterogeneity in HMBZ’s pharmacokinetic data across species?

Methodological Answer:

- PRISMA Guidelines : Document search strategies (e.g., PubMed/MEDLINE keywords: “this compound” + “pharmacokinetics” + “rodent”) and inclusion/exclusion criteria .

- Subgroup Analysis : Stratify data by species, route of administration, and analytical method to identify confounding variables .

Basic Question: What are the best practices for storing and stabilizing HMBZ in long-term studies?

Methodological Answer:

- Storage Conditions : Lyophilized HMBZ should be stored at -80°C under argon to prevent hydroxyl group oxidation. In solution, use acetonitrile/water (60:40) with 0.1% formic acid to enhance stability .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS/MS monitoring .

Advanced Question: What computational tools are recommended for predicting HMBZ’s metabolic pathways in non-model organisms?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.